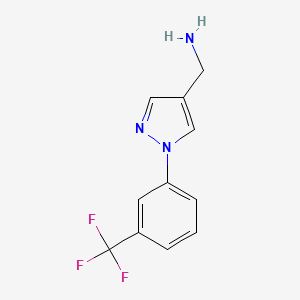
(1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable intermediate in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the formation of the pyrazole ring .
Industrial Production Methods
In an industrial setting, the production of (1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product . The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclization, trifluoromethylating agents for introducing the trifluoromethyl group, and various oxidizing and reducing agents for subsequent transformations . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include trifluoromethylated pyrazoles, amines, and substituted derivatives, which can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
(1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, leading to the modulation of their activity . This interaction can result in the inhibition or activation of specific enzymes, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated pyrazoles and phenyl derivatives, such as:
- (1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)methanamine
- (1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)methanamine
- (1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)ethanamine
Uniqueness
The uniqueness of (1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine lies in its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and industrial chemicals .
Properties
CAS No. |
1038393-48-4 |
|---|---|
Molecular Formula |
C11H10F3N3 |
Molecular Weight |
241.21 g/mol |
IUPAC Name |
[1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)9-2-1-3-10(4-9)17-7-8(5-15)6-16-17/h1-4,6-7H,5,15H2 |
InChI Key |
DNKUDLHUZUMWEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]-](/img/structure/B14177876.png)


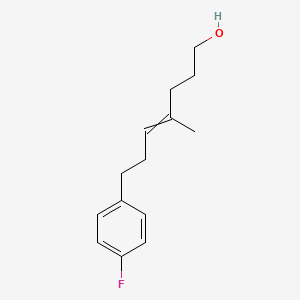
![1H-Pyrrole-2-carboxylic acid, 1-[2-(carboxymethyl)-6-ethylphenyl]-](/img/structure/B14177902.png)

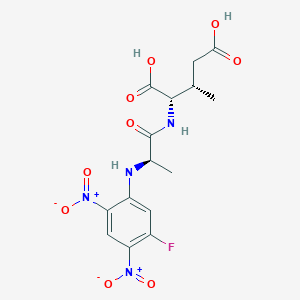
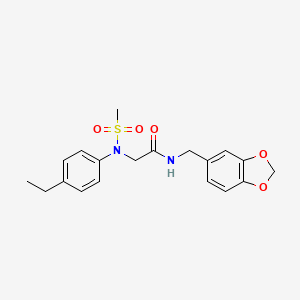
![2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B14177923.png)
![1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine](/img/structure/B14177933.png)
![[5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B14177937.png)
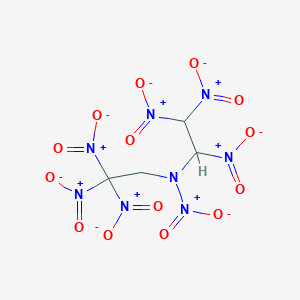
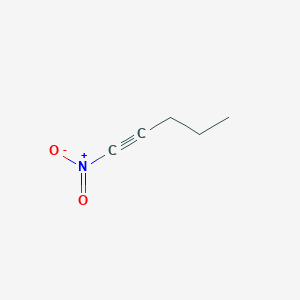
![5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile](/img/structure/B14177949.png)
